RB-64 (CAS: 1174223-49-4), chemically known as 22-thiocyanatosalvinorin A, is a highly potent, semi-synthetic derivative of the naturally occurring diterpene Salvinorin A. In pharmacological and structural biology workflows, RB-64 is primarily procured as a highly selective, G protein-biased κ-opioid receptor (KOR) agonist with an EC50 of approximately 0.077 nM [1]. Unlike most conventional opioid receptor ligands, RB-64 features a reactive thiocyanate group that enables it to act as an irreversible active-state probe [2]. This specific combination of extreme functional selectivity and covalent binding capability makes it a critical baseline material for isolating G-protein signaling cascades from β-arrestin-2 recruitment in advanced GPCR research.
Substituting RB-64 with standard KOR agonists like Salvinorin A, U50,488, or U69,593 fundamentally compromises assays requiring pathway isolation or permanent receptor activation. Standard agonists are 'balanced,' meaning they simultaneously activate G-protein signaling and recruit β-arrestin-2, which rapidly triggers receptor internalization and signal degradation [1]. In vivo, this balanced signaling manifests as confounding off-target effects, including severe sedation and motor incoordination, which obscure analgesic efficacy readouts [2]. Furthermore, because standard agonists bind reversibly, they cannot lock the KOR into a permanent active state, rendering them unsuitable for structural crystallography or long-term irreversible inhibition studies where RB-64's covalent thiocyanate linkage is strictly required [3].
In in vitro assay systems measuring G-protein activation versus arrestin mobilization at the KOR, RB-64 demonstrates exceptional functional selectivity. While Salvinorin A acts as a balanced agonist, RB-64 is nearly inactive at the arrestin pathway, yielding a massive bias factor toward G-protein signaling [1].
| Evidence Dimension | G-protein vs. β-arrestin-2 Bias Factor |
| Target Compound Data | Bias factor = 96 (RB-64) |
| Comparator Or Baseline | Bias factor = 1 (Salvinorin A); Bias factor = 3 (U69,593) |
| Quantified Difference | 96-fold higher G-protein bias compared to the natural parent compound |
| Conditions | In vitro mouse KOR activation and arrestin mobilization assays |
Procuring RB-64 is essential for researchers who must decouple KOR-mediated G-protein signaling from arrestin-linked pathways to study side-effect-free analgesia.
Unlike standard opioid agonists that bind reversibly, RB-64 is engineered with a reactive thiocyanate group at the C-22 position. This allows it to form an irreversible covalent bond with cysteine residues in the KOR binding pocket, permanently locking the receptor in its active conformation [1].
| Evidence Dimension | Receptor Binding Mechanism |
| Target Compound Data | Irreversible covalent bond formation (via thiocyanate linkage) |
| Comparator Or Baseline | Reversible, non-covalent binding (Salvinorin A and U50,488) |
| Quantified Difference | Complete wash-resistant irreversible binding for RB-64 vs. 100% reversible washout for comparators |
| Conditions | Mass spectrometric and structural modeling of KOR-ligand complexes |
This irreversible binding makes RB-64 the mandatory choice for structural biologists needing a permanent active-state probe for GPCR crystallization or long-term binding studies.
Because RB-64 fails to recruit β-arrestin-2 efficiently, it bypasses the rapid receptor internalization typically triggered by KOR activation. In HEK cell assays, unbiased agonists cause rapid and robust internalization, whereas RB-64 maintains receptor surface expression for significantly longer durations [1].
| Evidence Dimension | KOR Internalization at 15 minutes |
| Target Compound Data | No observable internalization at 15 min (RB-64) |
| Comparator Or Baseline | Robust internalization at 15 min (Salvinorin A and U69,593) |
| Quantified Difference | Complete suppression of early-phase (15 min) receptor down-regulation |
| Conditions | HEK cells expressing KOR treated with 200 nM ligand |
This allows scientists to conduct prolonged in vitro signaling assays without the confounding variable of rapid receptor desensitization and down-regulation.
In preclinical behavioral models, unbiased KOR agonists produce profound motor incoordination (measured via rotarod performance) alongside analgesia. RB-64, due to its G-protein bias, provides robust antinociception without inducing these motor deficits, offering a cleaner behavioral profile [1].
| Evidence Dimension | Induction of Motor Incoordination (Rotarod Test) |
| Target Compound Data | No significant motor incoordination at analgesic doses (RB-64) |
| Comparator Or Baseline | Significant motor incoordination and sedation (Salvinorin A and U50,488) |
| Quantified Difference | Complete elimination of arrestin-mediated motor deficits during analgesia |
| Conditions | In vivo mouse rotarod performance assay following systemic administration |
Procuring RB-64 ensures that preclinical efficacy readouts for pain management are not artificially masked or confounded by ligand-induced sedation or motor impairment.
Due to its ability to form an irreversible covalent bond via its thiocyanate group, RB-64 is a highly suitable ligand for structural biologists seeking to lock the κ-opioid receptor into a permanent active conformation. This is critical for X-ray crystallography and cryo-EM studies where transient, reversible binding of standard agonists like Salvinorin A fails to stabilize the receptor sufficiently for high-resolution imaging [1].
With a confirmed bias factor of 96 favoring G-protein activation over β-arrestin-2 recruitment, RB-64 serves as a benchmark reference compound for biased agonism assays. Assay developers and pharmacologists procure RB-64 to establish baseline G-protein-specific signaling profiles without the interference of rapid receptor internalization seen with balanced agonists [2].
In in vivo pain research, standard KOR agonists induce severe motor incoordination and sedation, which confound the measurement of true antinociceptive efficacy. RB-64 is specifically selected for these models because its biased signaling profile delivers long-lasting analgesia while completely bypassing arrestin-mediated motor deficits, allowing for accurate behavioral readouts [2].